BenchChemオンラインストアへようこそ!

1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Medicinal chemistry Kinase inhibitor design Scaffold hopping

1-Methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide (CAS 1206989-97-0) is a synthetic small molecule with molecular formula C15H13N5O2 and molecular weight 295.30 g/mol. The compound integrates a 1-methyl-6-oxo-1,6-dihydropyridazine core linked via a carboxamide bridge to a 4-(1H-pyrazol-3-yl)phenyl moiety.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
CAS No. 1206989-97-0
Cat. No. B6577124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide
CAS1206989-97-0
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C15H13N5O2/c1-20-14(21)7-6-13(19-20)15(22)17-11-4-2-10(3-5-11)12-8-9-16-18-12/h2-9H,1H3,(H,16,18)(H,17,22)
InChIKeyAXFJHRUMRXIPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide (CAS 1206989-97-0): Chemical Identity and Scaffold Context for Research Procurement


1-Methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide (CAS 1206989-97-0) is a synthetic small molecule with molecular formula C15H13N5O2 and molecular weight 295.30 g/mol . The compound integrates a 1-methyl-6-oxo-1,6-dihydropyridazine core linked via a carboxamide bridge to a 4-(1H-pyrazol-3-yl)phenyl moiety. This architecture combines two privileged scaffolds in kinase inhibitor design—the pyrazole-phenyl fragment, which occupies the ATP-binding hinge region of many kinases, and the dihydropyridazinone ring, which serves as a hydrogen-bonding pharmacophore in c-Met, MEK, and NaV inhibitor chemotypes [1][2]. The compound is classified as a research-use-only (RUO) chemical with typical vendor purity ≥95% [3].

Why 1-Methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide (CAS 1206989-97-0) Cannot Be Interchanged with Generic Pyrazole-Carboxamide Analogs


Substituting this compound with a generic pyrazole-carboxamide or a simple dihydropyridazinone derivative is not scientifically justifiable. The carboxamide linker geometry and the specific 1-methyl-6-oxo substitution pattern on the dihydropyridazine ring together define a unique hydrogen-bond donor/acceptor vector that controls target engagement and selectivity [1]. Patent disclosures on related 6-oxo-1,6-dihydropyridazine derivatives indicate that minor modifications to the N-aryl substituent can shift potency by over 100-fold against NaV channels [2], while pyridazine-3-carboxamide c-Met inhibitors demonstrate that even the oxidation state of the pyridazine ring (dihydro vs. aromatic) profoundly alters kinase selectivity profiles [3]. Furthermore, the pyrazole regioisomerism (1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl) affects the dihedral angle of the phenyl ring, modifying molecular shape complementarity to ATP-binding pockets [1]. These structural features collectively preclude simple substitution without quantitative validation.

Quantitative Differentiation Evidence: 1-Methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide (CAS 1206989-97-0) vs. Closest Analogs


Core Scaffold Differentiation: 1-Methyl-6-oxo-1,6-dihydropyridazine vs. Pyrazine Carboxamide – Hydrogen-Bond Acceptor Capacity

The 1-methyl-6-oxo-1,6-dihydropyridazine core provides a unique hydrogen-bonding motif compared to the pyrazine-2-carboxamide core found in the direct analog N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide. The dihydropyridazinone carbonyl (C6=O) functions as a potent hydrogen-bond acceptor, while the N1-methyl group modulates lipophilicity without sacrificing donor capacity. Class-level SAR data from 6-oxo-1,6-dihydropyridazine NaV inhibitor patents demonstrate that the presence of the C6 carbonyl is essential for target engagement; its removal or substitution with a different heterocycle typically results in >10-fold loss of potency [1]. In contrast, pyrazine-2-carboxamide analogs bearing the identical 4-(1H-pyrazol-3-yl)phenyl group have been reported with IC50 values of approximately 1.5 µM against alkaline phosphatase, a target outside the kinase family, indicating divergent selectivity profiles .

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Dihydropyridazinone Oxidation State: 6-Oxo-1,6-dihydro vs. Fully Aromatic Pyridazine – Impact on c-Met Kinase Selectivity

The 6-oxo-1,6-dihydropyridazine ring in the target compound maintains a partially saturated scaffold, distinguishing it from fully aromatic pyridazine-3-carboxamide c-Met inhibitors. Patent US 9,242,958 explicitly teaches that the unsaturation state of the pyridazine ring fundamentally alters kinase selectivity: fully aromatic pyridazine-3-carboxamides exhibit potent c-Met inhibition (representative compound c-Met IC50 = 1.4 nM [1]), while the 6-oxo-1,6-dihydro derivatives described in patent CN112955436A are directed toward NaV ion channels rather than kinases, representing a target class shift attributable to scaffold oxidation state [2]. The target compound, with its specific 1-methyl-6-oxo-1,6-dihydro substitution, occupies an intermediate chemical space that may confer a distinct polypharmacology profile compared to either fully aromatic pyridazine or saturated tetrahydropyridazine analogs.

c-Met kinase Selectivity profiling Oxidation state SAR

Pyrazole Regioisomer Specificity: 1H-Pyrazol-3-yl vs. 1H-Pyrazol-5-yl – Conformational and Binding Consequences

The IUPAC nomenclature discrepancy for this compound—listed as both 1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyridazine-3-carboxamide and the 1H-pyrazol-5-yl variant—reflects the tautomeric and regioisomeric ambiguity of the pyrazole ring [1]. This regioisomerism is not trivial: the position of the NH on the pyrazole ring alters the dihedral angle between the pyrazole and the phenyl ring, which in turn affects the trajectory of the terminal carboxamide relative to the protein binding pocket. In CDK inhibitor design, pyrazolo[3,4-c]pyridazine fused derivatives (e.g., patent US 7,279,473) achieve IC50 values in the nanomolar range by locking the pyrazole in a fixed orientation, whereas open-chain analogs like the target compound retain conformational flexibility that may broaden or narrow selectivity depending on the biological context [2]. This inherent flexibility represents a design feature for fragment-based lead discovery that is absent in conformationally locked fused analogs.

Regioisomerism Molecular recognition Kinase hinge binding

N-Aryl Substituent Differentiation: 4-(1H-Pyrazol-3-yl)phenyl vs. Pyridin-3-yl – Impact on Physicochemical and ADME Profile

The 4-(1H-pyrazol-3-yl)phenyl substituent in the target compound imparts distinct physicochemical properties compared to simpler N-aryl dihydropyridazine analogs such as 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide. The biphenyl-like extension created by the pyrazole-phenyl linkage increases molecular weight (295.30 vs. ~230 g/mol for pyridin-3-yl analog) and adds hydrogen-bond donor capacity via the pyrazole NH . In NaV inhibitor SAR (patent CN112955436A), the presence of an extended aryl substituent at the carboxamide position is correlated with improved channel subtype selectivity, though quantitative selectivity data for this specific compound remain undisclosed [1]. The increased molecular complexity also elevates the fraction of sp2-hybridized carbons (Fsp2 ≈ 0.87), a metric associated with higher clinical success rates in drug development.

Physicochemical properties Lipophilicity Drug-likeness

Evidence-Backed Application Scenarios for 1-Methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide (CAS 1206989-97-0)


Kinase Selectivity Profiling: Comparing Dihydropyridazinone vs. Fully Aromatic Pyridazine Scaffolds

The partially saturated 1-methyl-6-oxo-1,6-dihydro core distinguishes this compound from the extensively characterized fully aromatic pyridazine-3-carboxamide c-Met inhibitors (e.g., patent US 9,242,958, where representative compound 28 achieves c-Met IC50 = 1.4 nM) [1]. Researchers conducting scaffold-hopping campaigns can use this compound as a tool to assess how oxidation state at the pyridazine ring alters kinase selectivity. Direct procurement of this specific chemotype enables head-to-head selectivity profiling panels (e.g., c-Met, NaV, CDK families) that are not feasible with either fully aromatic or fully saturated analogs alone. This application directly stems from the oxidation-state differentiation evidence detailed in Section 3, Evidence Item 2.

NaV Ion Channel Tool Compound for Pain Target Validation

The 6-oxo-1,6-dihydropyridazine scaffold is claimed in patent CN112955436A as a NaV channel inhibitor chemotype with therapeutic potential in pain indications [2]. The target compound's specific substitution pattern—combining the 1-methyl-6-oxo core with the 4-(1H-pyrazol-3-yl)phenyl moiety—places it within the SAR landscape of this patent family. Researchers investigating NaV subtype selectivity (NaV1.7, NaV1.8) can employ this compound as a reference ligand for comparing the contributions of the pyrazole-phenyl extension versus simpler N-aryl substituents. This application derives from the N-aryl differentiation evidence in Section 3, Evidence Item 4.

Fragment-Based Drug Discovery: Conformationally Flexible Pyrazole-Phenyl Linker as a Binding Element

Unlike fused pyrazolo[3,4-c]pyridazine CDK inhibitors (patent US 7,279,473) that lock the pyrazole in a rigid orientation, this compound retains rotational freedom around the pyrazole-phenyl bond [3]. This conformational flexibility makes it suitable as a fragment-linking intermediate: the pyrazole NH and the dihydropyridazinone carbonyl provide two synthetically accessible vector points for further elaboration. Medicinal chemistry groups conducting fragment growing or linking campaigns can procure this compound as a validated intermediate with demonstrated synthetic tractability, supporting the generation of focused libraries around the dihydropyridazinone-pyrazole chemotype. This application builds on the regioisomerism evidence in Section 3, Evidence Item 3.

Physicochemical Benchmarking for Extended Aryl Carboxamide Chemical Probes

With a molecular weight of 295.30 g/mol, two hydrogen-bond donors, and a high Fsp2 (~0.87), this compound serves as a representative benchmark for evaluating how extended N-aryl substituents affect the drug-likeness parameters of dihydropyridazinone chemical probes . Procurement specifications requiring ≥95% purity and identity verification via InChIKey AXFJHRUMRXIPMS-UHFFFAOYSA-N ensure batch-to-batch consistency for reproducible permeability, solubility, and metabolic stability assays. This scenario is directly supported by the physicochemical differentiation evidence presented in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.